![molecular formula C22H26N2O3 B11168662 1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11168662.png)
1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
“Compound X” , belongs to the class of pyrrolidine derivatives. Its chemical structure consists of a pyrrolidine ring with a carboxamide group and substituents on the phenyl rings. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Formation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X is susceptible to oxidation reactions, especially at the methoxy group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like , , or .
Reduction: Reducing agents such as or .
Substitution: Lewis acids like or .
- Oxidation: 4-methoxybenzoic acid.
- Reduction: 4-methoxybenzyl alcohol.
- Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicine: Compound X exhibits potential as an anti-inflammatory agent due to its structural features.
Chemistry: It serves as a building block for designing new compounds with diverse biological activities.
Industry: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
- Compound X likely interacts with specific receptors or enzymes, modulating cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-phenylbutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(8-9-17-6-4-3-5-7-17)23-22(26)18-14-21(25)24(15-18)19-10-12-20(27-2)13-11-19/h3-7,10-13,16,18H,8-9,14-15H2,1-2H3,(H,23,26) |
InChI Key |
LNMGVFIKZXFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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